molecular formula C13H17NO3 B15307556 Methyl 5-(4-hydroxybenzyl)pyrrolidine-2-carboxylate

Methyl 5-(4-hydroxybenzyl)pyrrolidine-2-carboxylate

Cat. No.: B15307556
M. Wt: 235.28 g/mol
InChI Key: YLPSSFPWKMJQJV-UHFFFAOYSA-N
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Description

Methyl 5-(4-hydroxybenzyl)pyrrolidine-2-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle, which is a versatile scaffold in medicinal chemistry due to its biological activity and structural diversity. This compound is characterized by the presence of a pyrrolidine ring substituted with a methyl ester group and a 4-hydroxybenzyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(4-hydroxybenzyl)pyrrolidine-2-carboxylate typically involves the reaction of pyrrolidine derivatives with appropriate benzyl halides under basic conditions. One common method is the alkylation of pyrrolidine-2-carboxylate with 4-hydroxybenzyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography and crystallization would be employed to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(4-hydroxybenzyl)pyrrolidine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of 5-(4-hydroxybenzyl)pyrrolidine-2-carboxylic acid.

    Reduction: Formation of 5-(4-hydroxybenzyl)pyrrolidine-2-methanol.

    Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

Methyl 5-(4-hydroxybenzyl)pyrrolidine-2-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5-(4-hydroxybenzyl)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets in biological systems. The hydroxyl group can form hydrogen bonds with proteins, affecting their function. The pyrrolidine ring can interact with enzymes and receptors, modulating their activity. The compound may also influence cellular pathways involved in inflammation and microbial growth.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-(hydroxymethyl)pyrrolidine-2-carboxylate: Similar structure but with a hydroxymethyl group instead of a hydroxybenzyl group.

    Pyrrolidine-2,5-dione: A related compound with a different substitution pattern on the pyrrolidine ring.

Uniqueness

Methyl 5-(4-hydroxybenzyl)pyrrolidine-2-carboxylate is unique due to the presence of the 4-hydroxybenzyl group, which imparts specific chemical and biological properties. This substitution enhances its potential as a bioactive molecule and its versatility in synthetic applications.

Properties

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

methyl 5-[(4-hydroxyphenyl)methyl]pyrrolidine-2-carboxylate

InChI

InChI=1S/C13H17NO3/c1-17-13(16)12-7-4-10(14-12)8-9-2-5-11(15)6-3-9/h2-3,5-6,10,12,14-15H,4,7-8H2,1H3

InChI Key

YLPSSFPWKMJQJV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCC(N1)CC2=CC=C(C=C2)O

Origin of Product

United States

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